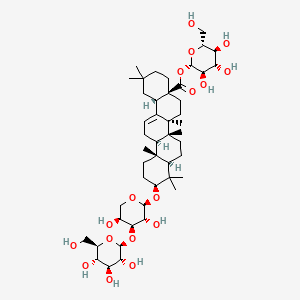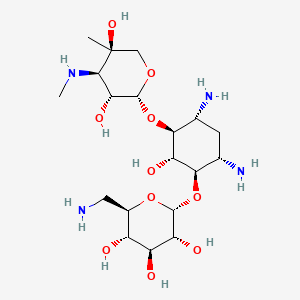
4'-Dihydroabscisic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Dihydroabscisic acid belongs to the class of organic compounds known as abscisic acids and derivatives. These are terpene compounds containing the abscisic acid moiety, which is characterized by a 3-methylpenta-2, 4-dienoic acid attached to the C1 carbon of a 4-oxocyclohex-2-ene moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, this compound can be found in pulses. This makes this compound a potential biomarker for the consumption of this food product.
2-trans-4'-dihydroabscisic acid is an apo carotenoid sesquiterpenoid that is 2-trans-abscisic acid in which the keto group at position 4' has been reduced to the corresponding alcohol. It has a role as an Arabidopsis thaliana metabolite. It is an alpha,beta-unsaturated monocarboxylic acid, an apo carotenoid sesquiterpenoid, a tertiary allylic alcohol and a secondary allylic alcohol.
Scientific Research Applications
Metabolism in Plants
4'-Dihydroabscisic acid is involved in the metabolic processes of plants. Vaughan and Milborrow (1988) identified 4'-glucoside and glucose ester of 1′,4′-trans-diol of abscisic acid (ABA) as metabolites in tomato shoots, highlighting its role in plant metabolism and signaling. They found these metabolites in both natural and enantiomer forms, indicating a complex interaction within plant physiology (Vaughan & Milborrow, 1988).
Synthesis of Analogs
Lamb and Abrams (1990) demonstrated the synthesis of optically active cyclohexanone analogs of ABA, including dihydroabscisic acids. This research signifies the potential of dihydroabscisic acid derivatives in understanding and manipulating plant growth regulators (Lamb & Abrams, 1990).
Association with Endophytic Fungi
In a study on the endophytic fungus Nigrospora oryzae, Uzor et al. (2015) found a relationship between plant and fungal metabolites, including this compound. This suggests a metabolic partnership between plants and their associated fungi, indicating a role for dihydroabscisic acid in such symbiotic relationships (Uzor et al., 2015).
Identification in Various Plants
Research by Tietz (1985) and Adesomoju et al. (1980) identified this compound as a metabolite in pea seedlings and in the seeds of Vigna unguiculata. These findings extend the understanding of its presence and role in different plant species (Tietz, 1985) (Adesomoju et al., 1980).
Potential Applications in Green Chemistry
Yustiqvar et al. (2019) explored the use of green chemistry concepts in the acid-base context, which could be relevant for the study and application of compounds like this compound (Yustiqvar et al., 2019).
Role in Phytoremediation
Germaine et al. (2006) investigated the use of bacterial endophytes in enhancing phytoremediation, particularly for herbicides like 2,4-dichlorophenoxyacetic acid. This research could have implications for the role of this compound in environmental remediation processes (Germaine et al., 2006).
properties
CAS RN |
84026-26-6 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(2E,4E)-5-(1,4-dihydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H22O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,12,16,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+ |
InChI Key |
MWGXQVSTMXPXIW-WEYXYWBQSA-N |
Isomeric SMILES |
CC1=CC(CC(C1(/C=C/C(=C/C(=O)O)/C)O)(C)C)O |
SMILES |
CC1=CC(CC(C1(C=CC(=CC(=O)O)C)O)(C)C)O |
Canonical SMILES |
CC1=CC(CC(C1(C=CC(=CC(=O)O)C)O)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1254578.png)





![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-19-{[2-(Pyrrolidin-1-Yl)ethyl]amino}-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B1254590.png)

